3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid
Overview
Description
3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid is a compound that contains a thiazole ring, which is a five-membered heterocyclic ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles, which also include imidazoles and oxazoles . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The thiazole ring in 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives, including 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid, have been found to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Biological Properties : A study outlined the synthesis of benzothiazole derivatives and their biological properties, including good antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).
Drug Discovery Applications : Another research described the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks in drug discovery, highlighting their potential in synthesizing compounds with different bioactivities (Durcik et al., 2020).
Anticancer Evaluation : A novel series of 2-phenyl thiaolidinone substituted benzothiazole-6-carboxylic acid derivatives were synthesized and evaluated for anticancer activity. Among these, certain compounds exhibited significant activity against human cervical cancer cell lines (Prabhu et al., 2015).
Antibacterial Agents : Research on novel analogs of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones demonstrated promising antibacterial activity against various bacterial strains, suggesting their potential as antibacterial agents (Palkar et al., 2017).
Biological Imaging : A study synthesized derivatives of (E)-2-(Benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles and assessed their ability to recognize cysteine in aqueous solution, indicating potential applications in biological imaging (De la Torre et al., 2014).
Antimicrobial Agents : The synthesis and antimicrobial activity of novel sulfides and sulfones of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles were studied, demonstrating their efficacy as antimicrobial agents against various microorganisms (Belavagi et al., 2015).
Anti-Corrosion Potential : A study on the anti-corrosion potential of newly synthesized thiazole hydrazones in acid media provided insights into their effectiveness in protecting mild steel against corrosion (Chaitra et al., 2016).
Future Directions
properties
IUPAC Name |
3-(1,3-thiazol-2-yl)-1,2-benzoxazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3S/c14-11(15)6-1-2-7-8(5-6)16-13-9(7)10-12-3-4-17-10/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEDEMQCBZTEDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)ON=C2C3=NC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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